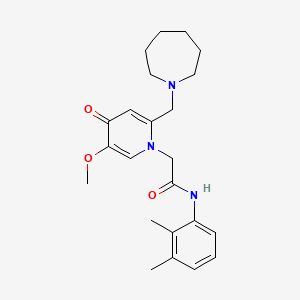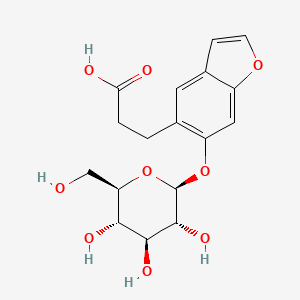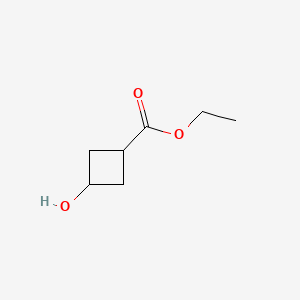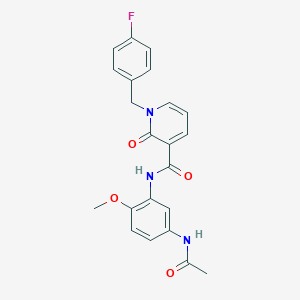![molecular formula C19H22N4O3 B2763906 Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate CAS No. 2097898-21-8](/img/structure/B2763906.png)
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is a complex organic compound that draws interest due to its unique structural characteristics and potential applications in various scientific fields. It is an ester derivative, notable for its multi-functional groups that contribute to its diverse chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate typically involves multiple steps:
Formation of the Tetrahydroquinazoline Core: This step usually starts with the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization to yield the tetrahydroquinazoline structure.
Introduction of the Dimethylamino Group: Dimethylamine can be introduced via alkylation or reductive amination.
Carbamoylation: The quinazoline intermediate is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the benzoate moiety is attached through esterification, often using methyl benzoate or benzoic acid with appropriate catalysts.
Industrial Production Methods
Industrial production may employ similar synthetic routes with optimization for scalability, yield, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes are often utilized to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: It can undergo oxidation reactions particularly at the dimethylamino group.
Reduction: The ester group can be reduced to alcohols under strong reducing conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Halogenation reagents, acids, and bases depending on the specific substitution reaction.
Major Products Formed
The products depend on the specific reaction conditions but may include alcohols, amines, halogenated derivatives, and various substituted aromatics.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Its structure can be modified to create catalysts for specific reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential in developing new medications for various conditions due to its ability to interact with biological molecules.
Industry
Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.
作用機序
The mechanism by which Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate exerts its effects involves interactions at the molecular level with specific targets, such as enzymes or receptors. Its quinazoline core and dimethylamino group play crucial roles in binding to these targets, modulating their activity, and influencing various biological pathways.
類似化合物との比較
Similar Compounds
Methyl 4-{[2-(methylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate: Similar structure but different alkylation on the amino group.
Ethyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate: Variation in the ester group.
Uniqueness
Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is unique due to its specific combination of functional groups that confer a distinct reactivity profile and biological activity. Its structural complexity allows for a wide range of chemical modifications and applications, setting it apart from structurally similar compounds.
That's a brief dive into the fascinating world of this compound. Intrigued by how compounds like these can impact so many fields?
特性
IUPAC Name |
methyl 4-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-23(2)19-20-11-14-10-15(8-9-16(14)22-19)21-17(24)12-4-6-13(7-5-12)18(25)26-3/h4-7,11,15H,8-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNSAOIJRXJAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
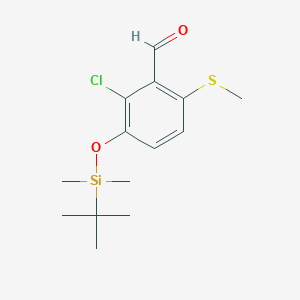
![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)


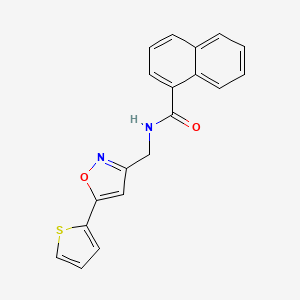

![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)
![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)
![2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid](/img/structure/B2763839.png)

